molecular formula C10H12BrClO B1302014 1-(4-Bromobutoxy)-2-chlorobenzene CAS No. 23468-00-0

1-(4-Bromobutoxy)-2-chlorobenzene

Cat. No.: B1302014
CAS No.: 23468-00-0
M. Wt: 263.56 g/mol
InChI Key: UTWADTJNQWXWIA-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-2-chlorobenzene is an organic compound with the molecular formula C10H12BrClO. It is a derivative of benzene, where a bromobutoxy group and a chlorine atom are attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromobutoxy)-2-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobutoxy)-2-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

1-(4-Bromobutoxy)-2-chlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromobutoxy)-2-chlorobenzene involves its interaction with specific molecular targets. The bromobutoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The chlorine atom can also influence the reactivity and stability of the compound. These interactions can affect various biological pathways and processes, making the compound valuable for research in medicinal chemistry and biology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromobutoxy)-2-chlorobenzene is unique due to the presence of both bromobutoxy and chlorine substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and makes the compound versatile for various chemical transformations and applications .

Properties

IUPAC Name

1-(4-bromobutoxy)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWADTJNQWXWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370569
Record name 1-(4-bromobutoxy)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23468-00-0
Record name 1-(4-bromobutoxy)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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